molecular formula C19H18BrClN4O2S2 B2790400 N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide CAS No. 338422-30-3

N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide

Cat. No. B2790400
CAS RN: 338422-30-3
M. Wt: 513.85
InChI Key: GRTDRIBXPSQQSG-UHFFFAOYSA-N
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Description

This compound is a derivative of benzamide or triazole, with various functional groups attached, including an allyl group, a bromobenzyl group, and a chlorobenzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the number of different functional groups present. It would likely exhibit properties common to other benzamides and triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s hard to say what the properties of this compound would be .

Scientific Research Applications

Antimicrobial Agents

Given the importance of combating bacterial infections, this compound could be explored as a potential antimicrobial agent. Researchers can assess its efficacy against Gram-positive pathogens, evaluate its toxicity, and optimize its structure for improved activity .

Computational Chemistry

The compound’s complex structure provides an interesting challenge for computational chemists. Simulations can elucidate its electronic properties, predict reactivity, and guide further experimental investigations.

properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN4O2S2/c1-2-11-25-18(12-22-29(26,27)17-9-7-16(21)8-10-17)23-24-19(25)28-13-14-3-5-15(20)6-4-14/h2-10,22H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDRIBXPSQQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide

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